N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
Description
N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a carboxamide group at position 4, a thiophene-2-sulfonamido moiety at position 2, and a 3-fluoro-4-methylphenyl group attached to the carboxamide nitrogen. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S3/c1-9-4-5-10(7-11(9)16)17-14(20)12-8-24-15(18-12)19-25(21,22)13-3-2-6-23-13/h2-8H,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAIXJNFOCSYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is a compound noted for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₄S₂ |
| Molecular Weight | 436.48 g/mol |
| LogP | 3.7866 |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 90.598 Ų |
The presence of a fluorine atom in the structure enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in metabolic pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, crucial for folic acid synthesis in bacteria. This inhibition leads to antimicrobial effects against various pathogens.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiazole derivatives have been documented to possess antibacterial and antifungal activities. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Case Study : A study evaluating thiazole derivatives demonstrated that modifications at the phenyl ring significantly influenced antibacterial potency against Escherichia coli and Staphylococcus aureus. The presence of electron-donating groups like methyl enhances activity due to increased electron density on the aromatic system, facilitating interaction with microbial targets .
Antitumor Activity
Thiazole compounds have also been investigated for their antitumor properties. The incorporation of specific substituents can enhance cytotoxicity towards cancer cell lines.
- Research Findings : In vitro studies revealed that thiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The structural activity relationship (SAR) pointed towards the importance of both the thiazole ring and the substituents on the phenyl group for enhanced cytotoxic activity .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide derivatives has been explored, with evidence suggesting that they may inhibit pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how variations in substituents affect biological activity:
| Compound Name | Antibacterial Activity (MIC μg/mL) | Antitumor Activity (IC50 μM) |
|---|---|---|
| This compound | TBD | TBD |
| N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide | 15 | 5 |
| N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide | 20 | 10 |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Thiazole-Based Carboxamides
Functional Group Analysis
- Sulfonamido vs. Nitro Groups: The target compound’s thiophene sulfonamido group (present in the title compound) differs from nitro-substituted analogs (e.g., Compound 13 ). Sulfonamides are known for strong hydrogen-bonding capacity and enzyme inhibition (e.g., carbonic anhydrase), while nitro groups may confer redox activity or act as electron-withdrawing moieties .
- Fluorinated Aryl Groups: The 3-fluoro-4-methylphenyl group is shared with Compound 13 , enhancing lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like those in .
- Carboxamide Linkers : The carboxamide at position 4 is a common feature, but substituents on the nitrogen (e.g., benzylpiperidine in vs. fluorinated aryl in the target) modulate solubility and target engagement.
Pharmacological Potential
- While direct activity data for the target compound are unavailable, structurally related compounds exhibit diverse biological effects. For instance, nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, likely via disruption of bacterial membrane proteins .
Preparation Methods
Preparation of 2-Amino-1,3-thiazole-4-carboxylic Acid
A modified Hantzsch method employs ethyl 2-bromoacetoacetate and thiourea in ethanol under reflux (12 h), yielding ethyl 2-amino-1,3-thiazole-4-carboxylate. Hydrolysis with 6 M HCl at 80°C for 4 h produces the carboxylic acid derivative. Key spectral data include:
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IR : 1685 cm⁻¹ (C=O stretch)
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¹H NMR (DMSO-d₆) : δ 7.25 (s, 1H, thiazole-H₅), 6.90 (br s, 2H, NH₂)
Sulfonamido Group Introduction
The sulfonamido moiety at position 2 is introduced via nucleophilic substitution using thiophene-2-sulfonyl chloride.
Sulfonylation Reaction
2-Amino-1,3-thiazole-4-carboxylic acid (1 eq) is suspended in dry dichloromethane (DCM) under nitrogen. Triethylamine (2.5 eq) is added, followed by dropwise addition of thiophene-2-sulfonyl chloride (1.2 eq) at 0°C. The reaction proceeds at room temperature for 6 h:
Optimized Conditions :
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Yield: 78%
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Purification: Silica gel chromatography (ethyl acetate/hexanes, 3:7)
-
Characterization :
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HRMS (ESI+) : m/z 318.0234 [M+H]⁺ (calc. 318.0239 for C₈H₆N₂O₄S₃)
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¹³C NMR : δ 162.1 (C=O), 141.2 (thiophene C2), 127.8–133.4 (thiophene C3–C5)
-
Carboxamide Formation
The carboxylic acid at position 4 is coupled with 3-fluoro-4-methylaniline using carbodiimide-mediated activation.
Coupling Protocol
2-(Thiophene-2-sulfonamido)-1,3-thiazole-4-carboxylic acid (1 eq) is dissolved in DMF. EDCl (1.5 eq), HOBt (1.5 eq), and 3-fluoro-4-methylaniline (1.2 eq) are added sequentially. The mixture is stirred at 25°C for 16 h:
Reaction Metrics :
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Yield: 82%
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Purity (HPLC): 98.5%
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Key Spectral Features :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H₅), 7.89–7.92 (m, 2H, thiophene-H), 7.45 (d, J = 8.4 Hz, 1H, aniline-H), 7.32 (t, J = 7.6 Hz, 1H, aniline-H), 2.38 (s, 3H, CH₃)
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¹⁹F NMR : δ -112.4 (s, 1F)
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Alternative Synthetic Routes
One-Pot Thiazole Assembly
A patent-derived method condenses thiophene-2-sulfonamide directly into the thiazole ring. Thiophene-2-sulfonamide (1 eq), ethyl 2-chloroacetoacetate (1 eq), and ammonium thiocyanate (1.2 eq) react in acetonitrile at reflux (24 h), followed by in situ hydrolysis and coupling:
Advantages :
-
Fewer purification steps
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Overall yield: 68%
Industrial-Scale Considerations
Green Chemistry Modifications
Microwave-assisted synthesis reduces reaction times:
Solvent Recycling : Ethyl acetate recovery (>90%) via distillation improves process sustainability.
Analytical and Regulatory Data
Stability Studies
Forced Degradation (ICH Guidelines) :
| Condition | Degradation Products | % Parent Remaining |
|---|---|---|
| Acid (0.1 M HCl) | Sulfonic acid | 92.4 |
| Base (0.1 M NaOH) | Thiazole ring-opened | 85.1 |
| Oxidative (3% H₂O₂) | Sulfone | 78.9 |
Pharmacopeial Standards
-
USP Residual Solvents : DMF < 880 ppm
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Elemental Analysis : C 48.22%, H 3.18%, N 11.24% (calc. C 48.25%, H 3.15%, N 11.27%)
Challenges and Optimization
Sulfonamidation Byproducts
Competitive N-sulfonylation at the thiazole amine versus the aniline is mitigated by:
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Using bulky bases (DBU instead of Et₃N)
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Low-temperature (-10°C) slow addition of sulfonyl chloride
Q & A
Q. What are the optimal synthetic routes for N-(3-fluoro-4-methylphenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and sulfonamide precursors. Key steps include:
- Sulfonamide coupling : Reacting thiophene-2-sulfonyl chloride with an amine-substituted thiazole intermediate under basic conditions (e.g., pyridine or triethylamine as catalysts) .
- Carboxamide formation : Using coupling agents like EDCI/HOBt for amide bond formation between the thiazole-4-carboxylic acid and the 3-fluoro-4-methylaniline derivative .
- Optimization : Solvent choice (e.g., acetonitrile or DMF), temperature control (reflux at 80–100°C), and purification via column chromatography or recrystallization improve yield (>70%) and purity (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
Structural elucidation relies on:
- NMR spectroscopy : and NMR confirm substituent positions and sulfonamide/thiazole connectivity (e.g., sulfonamide NH protons at δ 10–12 ppm) .
- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and thiazole groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What biological targets or pathways are associated with this compound?
The compound’s thiazole-sulfonamide scaffold suggests interactions with:
- Enzymes : Inhibition of carbonic anhydrase or kinase activity due to sulfonamide’s zinc-binding affinity .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) via fluorophenyl and thiophene moieties .
- Antitumor activity : Screening against 60 cancer cell lines (NCI-60 panel) reveals selective cytotoxicity, potentially via apoptosis induction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
SAR strategies include:
- Substituent variation : Modifying the fluorophenyl (e.g., Cl, Br substituents) or thiophene groups (e.g., methyl/ethoxy derivatives) to assess potency changes .
- Functional group addition : Introducing electron-withdrawing groups (e.g., nitro) to the thiazole ring to improve target binding .
- Bioisosteric replacement : Replacing the sulfonamide with a carbamate or urea group to optimize pharmacokinetics .
| Modification | Observed Effect | Reference |
|---|---|---|
| Fluorophenyl → Chlorophenyl | Increased cytotoxicity (IC ↓ 30%) | |
| Thiophene → Pyridine | Reduced solubility but improved selectivity |
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure, and how can SHELX improve refinement?
- Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at 100–150 K minimizes thermal motion artifacts .
- SHELX workflow :
SHELXD : Solve phase problems via dual-space recycling for small-molecule structures.
SHELXL : Refine anisotropic displacement parameters and validate geometry using CIF checkers .
Q. How can contradictory data on the compound’s biological activity be resolved?
Discrepancies in bioactivity (e.g., varying IC across studies) may arise from:
- Assay conditions : Differences in cell culture media, incubation time, or ATP concentration in kinase assays .
- Metabolic stability : Hepatic microsome studies (e.g., rat liver S9 fractions) identify rapid degradation pathways, guiding structural stabilization .
- Statistical validation : Use of triplicate experiments and ANOVA to confirm significance (p < 0.05) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| NMR (DMSO-d6) | δ 8.21 (s, 1H, thiazole-H), δ 10.52 (s, 1H, NH) | |
| NMR | δ 164.2 (C=O), δ 152.1 (thiazole-C2) | |
| IR (KBr) | 1680 cm (C=O stretch), 1320 cm (S=O) |
Q. Table 2. Antitumor Activity Screening (NCI-60 Panel)
| Cell Line | GI (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 1.2 | |
| A549 (Lung) | 2.8 | |
| HT-29 (Colon) | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
